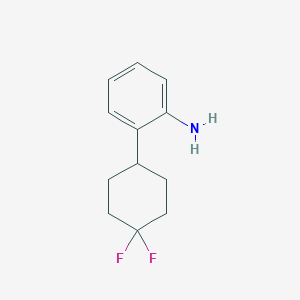

2-(4,4-Difluorocyclohexyl)aniline

Description

2-(4,4-Difluorocyclohexyl)aniline is a fluorinated aromatic amine characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions, attached to an aniline moiety. Fluorinated aromatic amines are often valued for their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts, which may influence their utility in drug design or industrial chemistry .

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

2-(4,4-difluorocyclohexyl)aniline |

InChI |

InChI=1S/C12H15F2N/c13-12(14)7-5-9(6-8-12)10-3-1-2-4-11(10)15/h1-4,9H,5-8,15H2 |

InChI Key |

QACIVCHSSCAEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2N)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4,4-Difluorocyclohexyl)aniline can be achieved through several methods. One common approach involves the reaction of 4,4-difluorocyclohexanone with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

2-(4,4-Difluorocyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)aniline has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity to target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Groups

Dimethylaniline (from Pharmacopeial Forum) :

Dimethylaniline, a simpler aniline derivative with two methyl substituents, is referenced in purity testing protocols . Unlike 2-(4,4-Difluorocyclohexyl)aniline, dimethylaniline lacks halogenation and a cyclohexyl ring, resulting in lower electronegativity and rigidity. Fluorine atoms in the target compound likely enhance its resistance to oxidative degradation, a critical factor in pharmaceutical stability.- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Caffeic acid features a propenoic acid group and dihydroxybenzene structure, making it polar and suitable for antioxidant applications in cosmetics and supplements . In contrast, the target compound’s non-polar cyclohexyl-aniline structure may favor applications requiring lipid membrane penetration, such as bioactive molecule delivery.

- Pesticide Halogenated Amines (Cyclanilide, Propiconazole): Cyclanilide and propiconazole (from pesticide glossary) contain dichlorophenyl and triazole groups, respectively .

Physical and Chemical Properties

Key Considerations and Limitations

The provided evidence lacks direct data on 2-(4,4-Difluorocyclohexyl)aniline, necessitating inferences from structural analogs. For example:

- Synthetic Challenges : Fluorination steps (e.g., using fluorinating agents) may introduce impurities like dimethylaniline, requiring stringent crystallinity and purity tests .

- Toxicity Profile : Unlike dichlorophenyl pesticides , fluorinated aromatic amines may exhibit different metabolic pathways, warranting specialized toxicological studies.

Biological Activity

2-(4,4-Difluorocyclohexyl)aniline is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

2-(4,4-Difluorocyclohexyl)aniline features a cyclohexyl group substituted with two fluorine atoms at the para position relative to the aniline nitrogen. This unique structure enhances its lipophilicity and potential interactions with biological targets.

Biological Activity

The biological activity of 2-(4,4-difluorocyclohexyl)aniline has been investigated through various studies focusing on its enzyme inhibition and receptor binding capabilities.

1. Enzyme Inhibition

Research indicates that compounds similar to 2-(4,4-difluorocyclohexyl)aniline demonstrate significant inhibitory effects on various enzymes. For example, in a study assessing ATPase activity, derivatives of this compound showed varying degrees of inhibition, suggesting potential applications in modulating drug resistance mechanisms in cancer therapy. Specifically, the compound inhibited ATPase activity by up to 27% at concentrations around 0.5 μM .

2. Receptor Binding

The interaction of 2-(4,4-difluorocyclohexyl)aniline with specific receptors has been explored. The difluorocyclohexyl group is believed to enhance binding affinity to certain proteins involved in cellular signaling pathways. This interaction can lead to modulation of receptor activity, impacting various physiological processes .

The mechanism by which 2-(4,4-difluorocyclohexyl)aniline exerts its biological effects primarily involves:

- Binding Affinity : The difluorocyclohexyl moiety increases the compound's affinity for target enzymes and receptors.

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound can inhibit their functions, leading to altered metabolic pathways.

- Modulation of Signaling Pathways : Interaction with receptors can result in downstream effects that influence cell signaling and function.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-(4,4-difluorocyclohexyl)aniline:

- Drug Resistance Reversal : A study demonstrated that derivatives of this compound could reverse paclitaxel resistance in HEK293 cells overexpressing P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer .

- Anticancer Properties : Investigations into the anticancer properties of related compounds have shown promising results, indicating that these agents could be developed into effective treatments for resistant cancer types .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.